(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide
Description
The compound (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide features a conjugated enamide backbone with a phenyl group at the α-position and a hybrid heterocyclic substituent (furan-2-yl and thiophen-3-yl) on the ethylamine moiety.
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-19(9-8-15-5-2-1-3-6-15)20-13-17(16-10-12-23-14-16)18-7-4-11-22-18/h1-12,14,17H,13H2,(H,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHMGXKJMFPFDC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-2-yl and thiophen-3-yl derivative with a phenylprop-2-enamide precursor. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Its mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Anticancer Properties
- Mechanism of Action :
-
In Vitro Studies :
- Studies have evaluated the anticancer activity against various human cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The following table summarizes the findings:
| Cell Line | IC50 (µg/ml) | Reference Compound (Doxorubicin) | Doxorubicin IC50 (µg/ml) |
|---|---|---|---|
| A549 | 27.7 | Doxorubicin | 28.3 |
| HepG2 | 26.6 | Doxorubicin | 21.6 |
- The compound demonstrated comparable or superior activity against these cell lines compared to doxorubicin, a standard chemotherapy drug .
- Specific Case Studies :
- Lung Cancer Cells : A study focused on lung cancer cells treated with this compound showed significant alterations in gene expression related to apoptosis, indicating activation of apoptotic pathways .
- Liver Cancer Cells : In liver cancer models, the compound exhibited a marked reduction in DNA damage compared to untreated controls, suggesting a protective effect on normal cells while effectively targeting cancerous ones .
Additional Applications
Beyond its anticancer properties, (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide may also possess other therapeutic potentials due to its unique chemical structure.
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of compounds containing furan and thiophene rings exhibit antimicrobial properties. Further research is required to establish the efficacy of this specific compound against various pathogens.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to exhibit anti-inflammatory effects, which could be explored further for potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
*Estimated based on structural analysis.
Key Observations:
- Lipophilicity: The target compound’s furan and thiophene rings likely confer moderate lipophilicity (estimated logP ~2.5–3.0), intermediate between the polar hydroxypropyl derivative (logP ~1.5) and the highly lipophilic bromophenyl-cyano analog (logP ~3.5) .
- Solubility : The indole-containing analog exhibits lower aqueous solubility due to its hydrophobic indole group, whereas the target compound’s heterocycles (furan/thiophene) may enhance solubility in polar aprotic solvents.
- Electronic Effects: Cyano and nitro substituents (e.g., ) introduce strong electron-withdrawing effects, altering reactivity and dipole moments compared to the target compound’s electron-rich heterocycles.
Biological Activity
The compound (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide , with CAS number 2097939-60-9, is a member of the cinnamamide family, known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 329.4 g/mol |
| Structure | Chemical Structure |
The biological activity of (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide is primarily attributed to its interaction with various molecular targets. Compounds containing furan and thiophene rings often exhibit biological activity through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with target biomolecules.
Target Pathways
- Anticonvulsant Activity : Similar cinnamamide derivatives have shown efficacy in models of epilepsy, suggesting potential for (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide in seizure management .
- Cytotoxicity : Preliminary studies indicate that related compounds exhibit low cytotoxicity in hepatic cell lines at concentrations up to 100 µM, indicating a favorable safety profile .
Anticonvulsant Properties
Recent research has highlighted the anticonvulsant potential of cinnamamide derivatives. For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated significant anticonvulsant effects in various animal models:
| Model | ED50 (mg/kg) |
|---|---|
| Frings audiogenic seizure model | 13.21 (i.p.) |
| Maximal electroshock test | 44.46 (mice i.p.) |
| 6-Hz psychomotor seizure model | 71.55 (mice i.p.) |
These findings suggest that (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide may share similar properties due to structural similarities .
Safety Profile
Cytotoxicity assessments in HepG2 and H9c2 cell lines revealed that related compounds were safe at concentrations up to 100 µM, indicating a potential for therapeutic use without significant toxicity risks .
Case Studies and Research Findings
- Epilepsy Treatment : A study focused on the anticonvulsant properties of related cinnamamide derivatives demonstrated their effectiveness across multiple seizure models, showing promise for future clinical applications in epilepsy treatment .
- Structure Activity Relationship (SAR) : Investigations into the SAR of cinnamamide derivatives revealed that modifications to the phenyl ring and the olefin linker significantly influence biological activity, underscoring the importance of structural optimization in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
